molecular formula C7H11ClN2 B1401223 (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 40154-80-1

(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1401223
CAS No.: 40154-80-1
M. Wt: 158.63 g/mol
InChI Key: FVICGVIPRKWZLA-RGMNGODLSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride” consists of a pyridine ring attached to an ethylamine group. The “1S” in the name indicates that this compound is a single enantiomer, meaning it has a specific three-dimensional arrangement of its atoms.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Its molecular weight is 195.09 g/mol.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of a Chiral Sec-Amine: A study on the crystal structure of a secondary amine closely related to (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride was conducted. This research provides insights into the structural characteristics of similar compounds (Adeleke & Omondi, 2022).

Catalytic Applications

  • Recyclable C2-symmetric tertiary amine-squaramide organocatalysts: The design and application of chiral tertiary amines, including variants similar to this compound, were explored for asymmetric synthesis, demonstrating its potential as an effective catalyst (Kostenko et al., 2018).

Synthesis and Reactivity

  • Potential Hemilabile (Imino)pyridine Palladium(II) Complexes: The synthesis of (imino)pyridine ligands closely related to the compound and their application in palladium complexes for ethylene dimerization highlights its importance in organometallic chemistry (Nyamato et al., 2015).
  • Biocatalytic Transamination for Asymmetric Synthesis: The use of transaminases for the biocatalytic amination of similar compounds suggests its potential in the synthesis of enantiopure amines, important in pharmaceutical and chemical industries (López-Iglesias et al., 2016).

Material Science

  • Synthesis, Structure, and Redox Chemistry of Iron(III) Complexes: Research on iron(III) complexes with Schiff bases derived from similar compounds reveals applications in understanding the redox chemistry and Lewis acidity of iron centers (Viswanathan et al., 1996).

Molecular Structure Determination

  • Microwave-assisted Synthesis of Derivatives: The study of microwave-assisted synthesis of various derivatives shows the versatility of this compound in synthetic chemistry (Ankati & Biehl, 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride involves the conversion of pyridine to 4-pyridylacetaldehyde, followed by reductive amination with ethylamine to form (1S)-1-(pyridin-4-yl)ethan-1-amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyridine", "Sodium borohydride", "Ethylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine is converted to 4-pyridylacetaldehyde using a suitable oxidizing agent such as potassium permanganate or chromic acid.", "Step 2: 4-pyridylacetaldehyde is then reduced to (1S)-1-(pyridin-4-yl)ethan-1-ol using sodium borohydride as the reducing agent.", "Step 3: (1S)-1-(pyridin-4-yl)ethan-1-ol is then reacted with ethylamine in the presence of a suitable catalyst such as palladium on carbon to form (1S)-1-(pyridin-4-yl)ethan-1-amine.", "Step 4: (1S)-1-(pyridin-4-yl)ethan-1-amine is then reacted with hydrochloric acid to form the dihydrochloride salt." ] }

CAS No.

40154-80-1

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

(1S)-1-pyridin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1

InChI Key

FVICGVIPRKWZLA-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=CC=NC=C1)N.Cl

SMILES

CC(C1=CC=NC=C1)N.Cl.Cl

Canonical SMILES

CC(C1=CC=NC=C1)N.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride
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(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride
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(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride
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(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride
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(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride

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